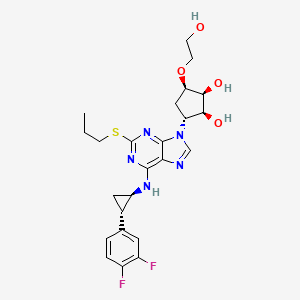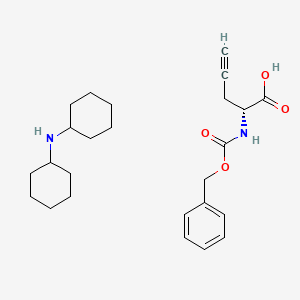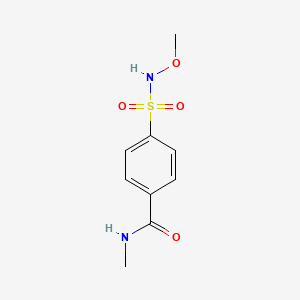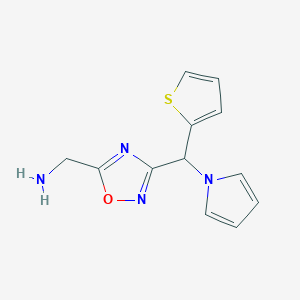
3-chloro-4-(1-methyl-1H-pyrazol-4-yl)-1,2,5-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-4-(1-methyl-1H-pyrazol-4-yl)-1,2,5-thiadiazole is a heterocyclic compound that contains a thiadiazole ring fused with a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(1-methyl-1H-pyrazol-4-yl)-1,2,5-thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a hydrazine derivative with a thiocarbonyl compound, followed by chlorination. The reaction conditions often include the use of solvents like ethanol and catalysts such as glacial acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to verify the structure and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-4-(1-methyl-1H-pyrazol-4-yl)-1,2,5-thiadiazole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups .
Applications De Recherche Scientifique
3-chloro-4-(1-methyl-1H-pyrazol-4-yl)-1,2,5-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential use in developing new pharmaceuticals with anti-inflammatory and anticancer properties.
Mécanisme D'action
The mechanism of action of 3-chloro-4-(1-methyl-1H-pyrazol-4-yl)-1,2,5-thiadiazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrazole and thiadiazole derivatives, such as:
- 5-chloro-1,3-dimethyl-1H-pyrazol-4-yl (2-fluorophenyl) methanone
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide .
Uniqueness
What sets 3-chloro-4-(1-methyl-1H-pyrazol-4-yl)-1,2,5-thiadiazole apart is its unique combination of the pyrazole and thiadiazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C6H5ClN4S |
|---|---|
Poids moléculaire |
200.65 g/mol |
Nom IUPAC |
3-chloro-4-(1-methylpyrazol-4-yl)-1,2,5-thiadiazole |
InChI |
InChI=1S/C6H5ClN4S/c1-11-3-4(2-8-11)5-6(7)10-12-9-5/h2-3H,1H3 |
Clé InChI |
NZSIGIVYRPWMGY-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)C2=NSN=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-benzhydryl-10,16-diphenyl-N-prop-2-enyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14885411.png)
![Ethyl 2-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)acetate](/img/structure/B14885412.png)


![4-[(4'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14885420.png)

![(2Z)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B14885440.png)
![2-[(2'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14885461.png)
![3-Cyclopropyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B14885467.png)
